3-Methylchrysene
Overview
Description
3-Methylchrysene is a carbopolycyclic compound . It is a methyl derivative of chrysene, belonging to the class of polycyclic aromatic hydrocarbons (PAHs), ubiquitously present in the environment .
Synthesis Analysis
The synthesis of 3-Methylchrysene involves a multi-step reaction with 8 steps . Additionally, 1-, 3- and 6-methylchrysene were prepared as single isomers by photochemical cyclization of the corresponding stilbenoids in the Mallory reaction .Molecular Structure Analysis
The molecular formula of 3-Methylchrysene is C19H14 . The IUPAC name is 3-methylchrysene . The molecular weight is 242.3145 .Physical And Chemical Properties Analysis
The molecular weight of 3-Methylchrysene is 242.3 g/mol . It has a computed XLogP3 value of 6.4 . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Scientific Research Applications
Environmental Studies
3-Methylchrysene is a type of methylated polycyclic aromatic hydrocarbon (PAH) that is suspected to be one of the toxic compounds in crude oil towards marine life . It is needed as a single compound for environmental studies . The concentration of monomethylated chrysenes is typically 10 times higher than chrysene in crude oil .
Photochemical Synthesis
3-Methylchrysene can be prepared as a single isomer by photochemical cyclization of the corresponding stilbenoids in the Mallory reaction . This process uses stoichiometric amounts of iodine and yields 82-88% of the product .
Toxicity Studies
The toxic effects of PAHs are often caused by their metabolites, and the position of alkylation has an impact on these effects . Therefore, 3-Methylchrysene can be used in toxicity studies to understand the effects of its metabolites.
Oxidation Studies
Methylchrysenes, including 3-Methylchrysene, can be oxidized to the corresponding chrysenecarboxylic acids by KMnO4 . This provides a pathway for studying the oxidation behavior of these compounds.
Chemical Structure Analysis
The chemical structure of 3-Methylchrysene can be analyzed using various techniques . This includes viewing the structure as a 2D Mol file or as a computed 3D SD file .
Gas Chromatography
3-Methylchrysene can be analyzed using gas chromatography . This technique can provide valuable information about the compound, including its molecular weight and formula .
Safety and Hazards
3-Methylchrysene is known to cause serious eye irritation and is very toxic to aquatic life with long-lasting effects . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also a possible carcinogenic agent .
Relevant Papers The paper “Co-Exposure of Phenanthrene and the cyp-Inducer 3-Methylchrysene Leads to Altered Biotransformation and Increased Toxicity in Fish Egg and Larvae” discusses the effects of co-exposure of phenanthrene and 3-Methylchrysene . Another paper titled “Regiospecific Photochemical Synthesis of Methylchrysenes” discusses the synthesis of 1-, 3- and 6-methylchrysene .
Mechanism of Action
Target of Action
3-Methylchrysene, a methylated polycyclic aromatic hydrocarbon (PAH), has been found to interact with key targets such as PTEN and PTK2 genes . These genes encode proteins that play crucial roles in cellular processes such as cell growth and survival.
Mode of Action
The interaction of 3-Methylchrysene with its targets results in strong binding affinities . For instance, 3-Methylchrysene shows a strong binding affinity with PTK2, a protein involved in signal transduction pathways . This interaction can lead to changes in the activity of these pathways, potentially influencing cellular functions.
Biochemical Pathways
Given its interaction with pten and ptk2, it’s likely that it influences pathways related to cell growth and survival
Pharmacokinetics
Computational drug discovery approaches have revealed differences in molecular weight, lipophilicity, water solubility, and gi absorption between 3-methylchrysene and other potential drug candidates . These properties can impact the bioavailability of the compound, influencing its efficacy.
Result of Action
Its strong binding affinity with ptk2 suggests that it could influence cellular functions related to this protein
properties
IUPAC Name |
3-methylchrysene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-13-6-7-15-9-10-17-16-5-3-2-4-14(16)8-11-18(17)19(15)12-13/h2-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIHUJWAXSZIHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C=CC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074818 | |
Record name | 3-Methylchrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylchrysene | |
CAS RN |
3351-31-3 | |
Record name | 3-Methylchrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3351-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylchrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-METHYLCHRYSENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135887 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methylchrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methylchrysene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLCHRYSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1D0DVO36T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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